2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidin-4(3H)-one
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Overview
Description
2-[(6-methoxy-4-methyl-2-quinazolinyl)amino]-6-{[(1-methyl-1H-1,2,3,4-tetraazol-5-yl)sulfanyl]methyl}-4(3H)-pyrimidinone is a complex organic compound that belongs to the class of quinazolines. This compound is characterized by its unique structure, which includes a quinazoline ring, a pyrimidinone ring, and a tetraazole group. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-methoxy-4-methyl-2-quinazolinyl)amino]-6-{[(1-methyl-1H-1,2,3,4-tetraazol-5-yl)sulfanyl]methyl}-4(3H)-pyrimidinone typically involves multiple steps, starting with the preparation of the quinazoline and pyrimidinone precursors. The quinazoline ring can be synthesized through the condensation of anthranilic acid derivatives with formamide, followed by methylation and methoxylation reactions. The pyrimidinone ring is often prepared via cyclization reactions involving appropriate amines and carbonyl compounds. The final step involves the coupling of the quinazoline and pyrimidinone rings with the tetraazole group under specific reaction conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(6-methoxy-4-methyl-2-quinazolinyl)amino]-6-{[(1-methyl-1H-1,2,3,4-tetraazol-5-yl)sulfanyl]methyl}-4(3H)-pyrimidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the quinazoline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions often require the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include various substituted quinazolines, reduced quinazoline derivatives, and quinazoline N-oxides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(6-methoxy-4-methyl-2-quinazolinyl)amino]-6-{[(1-methyl-1H-1,2,3,4-tetraazol-5-yl)sulfanyl]methyl}-4(3H)-pyrimidinone has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other proteins involved in cellular signaling pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-[(6-methoxy-4-methyl-2-quinazolinyl)amino]-6-{[(1-methyl-1H-1,2,3,4-tetraazol-5-yl)sulfanyl]methyl}-4(3H)-pyrimidinone involves its interaction with specific molecular targets, such as kinases and other enzymes. The compound binds to the active site of these enzymes, inhibiting their activity and thereby modulating various cellular processes. The presence of the quinazoline and pyrimidinone rings allows for strong binding interactions with the target proteins, while the tetraazole group enhances the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- **2-[(6-methoxy-4-methyl-2-quinazolinyl)amino]-6-methyl-5-(3-methylbutyl)-1H-pyrimidin-4-one
- **2-{4-[(8-methoxy-4-methyl-2-quinazolinyl)amino]-3,6-dihydro-1,3,5-triazin-1(2H)-yl}ethanol
Uniqueness
Compared to similar compounds, 2-[(6-methoxy-4-methyl-2-quinazolinyl)amino]-6-{[(1-methyl-1H-1,2,3,4-tetraazol-5-yl)sulfanyl]methyl}-4(3H)-pyrimidinone stands out due to its unique combination of structural features, including the quinazoline, pyrimidinone, and tetraazole groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C17H17N9O2S |
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Molecular Weight |
411.4 g/mol |
IUPAC Name |
2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-4-[(1-methyltetrazol-5-yl)sulfanylmethyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C17H17N9O2S/c1-9-12-7-11(28-3)4-5-13(12)20-15(18-9)22-16-19-10(6-14(27)21-16)8-29-17-23-24-25-26(17)2/h4-7H,8H2,1-3H3,(H2,18,19,20,21,22,27) |
InChI Key |
IIIPHTAEGXAFLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C=CC2=NC(=N1)NC3=NC(=CC(=O)N3)CSC4=NN=NN4C)OC |
Origin of Product |
United States |
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